![molecular formula C17H11BrN2O2 B4792218 3-(1H-benzimidazol-2-yl)-6-bromo-8-methyl-2H-chromen-2-one](/img/structure/B4792218.png)
3-(1H-benzimidazol-2-yl)-6-bromo-8-methyl-2H-chromen-2-one
Overview
Description
3-(1H-benzimidazol-2-yl)-6-bromo-8-methyl-2H-chromen-2-one, also known as BMVC, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
3-(1H-benzimidazol-2-yl)-6-bromo-8-methyl-2H-chromen-2-one has been studied for its potential applications in various fields, including cancer research, antimicrobial activity, and fluorescent imaging. Studies have shown that 3-(1H-benzimidazol-2-yl)-6-bromo-8-methyl-2H-chromen-2-one exhibits potent anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. 3-(1H-benzimidazol-2-yl)-6-bromo-8-methyl-2H-chromen-2-one has also been shown to possess significant antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. Additionally, 3-(1H-benzimidazol-2-yl)-6-bromo-8-methyl-2H-chromen-2-one has been used as a fluorescent probe for imaging biological systems, including live cells and tissues.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-6-bromo-8-methyl-2H-chromen-2-one is not fully understood. Studies have suggested that 3-(1H-benzimidazol-2-yl)-6-bromo-8-methyl-2H-chromen-2-one exerts its anticancer activity by inhibiting the activity of topoisomerase II and inducing DNA damage, leading to apoptosis and cell cycle arrest. 3-(1H-benzimidazol-2-yl)-6-bromo-8-methyl-2H-chromen-2-one's antimicrobial activity is believed to be due to its ability to disrupt the bacterial cell membrane and inhibit the activity of essential enzymes. The fluorescent properties of 3-(1H-benzimidazol-2-yl)-6-bromo-8-methyl-2H-chromen-2-one are attributed to its ability to bind to biomolecules and emit light upon excitation.
Biochemical and Physiological Effects
3-(1H-benzimidazol-2-yl)-6-bromo-8-methyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. Studies have shown that 3-(1H-benzimidazol-2-yl)-6-bromo-8-methyl-2H-chromen-2-one can induce DNA damage, inhibit the activity of topoisomerase II, and modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. 3-(1H-benzimidazol-2-yl)-6-bromo-8-methyl-2H-chromen-2-one has also been shown to disrupt the bacterial cell membrane and inhibit the activity of essential enzymes. Additionally, 3-(1H-benzimidazol-2-yl)-6-bromo-8-methyl-2H-chromen-2-one has been shown to have low toxicity towards normal cells, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
3-(1H-benzimidazol-2-yl)-6-bromo-8-methyl-2H-chromen-2-one has several advantages for lab experiments, including its ease of synthesis, low toxicity towards normal cells, and potent anticancer and antimicrobial activity. However, 3-(1H-benzimidazol-2-yl)-6-bromo-8-methyl-2H-chromen-2-one's fluorescent properties can be affected by various factors such as pH and temperature, which can limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1H-benzimidazol-2-yl)-6-bromo-8-methyl-2H-chromen-2-one and its potential side effects.
Future Directions
For 3-(1H-benzimidazol-2-yl)-6-bromo-8-methyl-2H-chromen-2-one research include the development of fluorescent probes and optimization of its activity through structural modifications.
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-bromo-8-methylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2/c1-9-6-11(18)7-10-8-12(17(21)22-15(9)10)16-19-13-4-2-3-5-14(13)20-16/h2-8H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATHKRPFYXFRIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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